molecular formula C18H14O4 B14002242 2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6629-23-8

2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione

Cat. No.: B14002242
CAS No.: 6629-23-8
M. Wt: 294.3 g/mol
InChI Key: DSWWHFIZZUAYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione is a naphthoquinone derivative featuring a hydroxymethyl group attached to a 2-methoxyphenyl moiety at the C2 position of the naphthalene-1,4-dione core. This compound belongs to a broader class of 1,4-naphthoquinones, which are known for their redox-active properties and diverse biological activities, including antimicrobial, anticancer, and antiparasitic effects . The synthesis of such derivatives typically involves functionalization of lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone, through nucleophilic substitution or condensation reactions. For example, similar compounds are synthesized via reactions with alkynes, amines, or thiols in solvents like DMF or ethanol .

The planar naphthoquinone ring system facilitates π-π stacking interactions, while substituents like the hydroxyphenylmethyl group introduce steric and electronic modifications. Crystallographic studies of analogous compounds reveal C–H⋯O and C–H⋯C interactions, which stabilize the crystal lattice and influence physical properties such as melting points and solubility .

Properties

CAS No.

6629-23-8

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

2-[hydroxy-(2-methoxyphenyl)methyl]naphthalene-1,4-dione

InChI

InChI=1S/C18H14O4/c1-22-16-9-5-4-8-13(16)18(21)14-10-15(19)11-6-2-3-7-12(11)17(14)20/h2-10,18,21H,1H3

InChI Key

DSWWHFIZZUAYDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=CC(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves a condensation reaction between 2-hydroxy-1,4-naphthoquinone (lawsone) and an aromatic aldehyde, specifically 2-methoxybenzaldehyde, under catalysis conditions. The key steps include:

  • Knoevenagel condensation between lawsone and the aldehyde.
  • Subsequent Michael addition or reductive alkylation to form the hydroxy-substituted methoxyphenylmethyl linkage.
  • Purification by chromatographic or recrystallization methods.

Catalytic Condensation Using 4-Dimethylaminopyridine (DMAP) Under Microwave Irradiation

A highly efficient method reported involves the use of 4-dimethylaminopyridine (DMAP) as a base catalyst in ethanol solvent under microwave irradiation. This method offers mild reaction conditions, short reaction times, and excellent yields.

Procedure Summary:

  • Mix 2-hydroxy-1,4-naphthoquinone and 2-methoxybenzaldehyde in ethanol.
  • Add DMAP (typically 20 mol% relative to lawsone).
  • Subject the mixture to microwave irradiation at reflux temperature (~98°C) for 15–20 minutes.
  • Cool the reaction, evaporate the solvent, and wash the residue with water and ethanol.
  • Purify the crude product by recrystallization from ethanol.

Outcomes:

  • The reaction proceeds via a Knoevenagel condensation to form an intermediate, followed by Michael addition and tautomerization to yield the final product.
  • The isolated yields for similar compounds under these conditions reach up to 91–96%.
  • The method avoids harsh reagents and uses environmentally benign solvents.

Catalyst and Solvent Screening Data:

Entry Catalyst Solvent Reaction Conditions Isolated Yield (%)
1 Triethylamine (20%) Ethanol MW, room temp, 30 min 0
2 Triethylamine (20%) Ethanol MW, reflux, 30 min Trace
3 Pyridine (20%) Ethanol MW, reflux, 30 min 38
4 DABCO (20%) Ethanol MW, reflux, 30 min 59
5 DMAP (20%) Ethanol MW, reflux, 15 min 96
6 DMAP (20%) Acetonitrile MW, reflux, 15 min 65
7 DMAP (20%) Water MW, reflux, 15 min Trace
8 DMAP (20%) EtOH/H2O (1:1) MW, reflux, 15 min 71

MW = Microwave irradiation; MW conditions optimize reaction time and yield.

This table illustrates that DMAP in ethanol under microwave reflux provides the best yield and efficiency for the condensation step.

Alternative Reductive Alkylation Method

Another approach involves reductive alkylation of 2-hydroxy-1,4-naphthoquinone with the corresponding aldehyde:

  • The aldehyde is first oxidized to an aldehyde intermediate using Dess–Martin periodinane.
  • A dichloromethane solution of the aldehyde is then reacted with 2-hydroxy-1,4-naphthoquinone in the presence of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyrinedicarboxylate (a reductant) and L-proline as a catalyst.
  • The mixture is refluxed for approximately 19 hours.
  • After concentration, the product is purified by chromatography.

This method yields the hydroxy-substituted methoxyphenylmethyl naphthoquinone derivative, though it is more time-consuming compared to the DMAP microwave method.

Copper-Catalyzed Coupling and Esterification Routes

In some synthetic schemes, the preparation of substituted phenyl esters (such as methyl 4-(2-methoxyphenyl)butanoate) precedes the coupling with naphthoquinone derivatives:

  • Phenolic esters are synthesized via demethylation and Fischer esterification.
  • Copper-catalyzed coupling reactions with boronic acids are employed to introduce the aryl substituents.
  • These intermediates are then converted to hydroxy-substituted naphthoquinone derivatives through oxidation and condensation steps.

While this route is more complex, it allows for structural diversity and functional group manipulation.

Research Outcomes and Characterization

Product Characterization

The synthesized 2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione is characterized by:

  • Melting point determination (typically around 124–126°C for related compounds).
  • Infrared (IR) spectroscopy showing characteristic hydroxyl and quinone carbonyl stretches.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) confirming the aromatic and methoxy substitution patterns.
  • Mass spectrometry and elemental analysis (CHN) confirming molecular weight and purity.

Yield and Purity

  • Using the DMAP microwave-assisted method, yields commonly exceed 90%, with high purity after recrystallization.
  • The reductive alkylation method provides moderate yields (~25–50%) but is useful for specific derivatives.
  • Copper coupling routes yield intermediates in 80–90% yields, contributing to overall synthetic efficiency.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Reaction Time Yield (%) Advantages References
DMAP-catalyzed Knoevenagel condensation Lawsone + 2-methoxybenzaldehyde, DMAP (20 mol%), EtOH, MW reflux 15–20 min 91–96 Fast, mild, high yield, green solvent
Reductive alkylation Dess–Martin oxidation, reductant, L-proline, reflux in CH2Cl2 ~19 hours ~25–50 Selective, useful for complex derivatives
Copper-catalyzed coupling + esterification Phenolic esters, Cu catalyst, boronic acid coupling, oxidation Multi-step 80–90 (intermediates) Structural diversity, functional group tolerance

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[Hydroxy-(2-methoxyphenyl)methyl]naphthalene-1,4-dione is a chemical compound with the molecular formula C18H14O4C_{18}H_{14}O_4 and a molecular weight of 294.30100 . It has a density of 1.331g/cm3 and a boiling point of 522.3ºC at 760 mmHg . The compound's flash point is 195.2ºC, and its index of refraction is 1.646 .

1,4-Naphthoquinones and Their Biological Properties
1,4-Naphthoquinones, including derivatives and hybrids, have a diverse range of biological effects, including antimicrobial, antifungal, antiviral, and antiprotozoal properties . Studies have explored their potential in treating various microbial pathogens and cancer cell lines .

Antimicrobial Applications
Various studies highlight the antimicrobial activity of 1,4-naphthoquinones:

  • Substituted 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones have demonstrated antimicrobial activity against Plasmodium falciparum, Mycobacterium tuberculosis, and P. aeruginosa .
  • 1,4-Naphthoquinone hybrids containing phenylamino-phenylthio moieties showed antibacterial activity against Staphylococcus aureus, Listeria monocytogenes, E. coli, P. aeruginosa, Salmonella bongori, and Klebsiella pneumoniae .
  • Two novel heterocyclic ligands, 2-[(5-fluoro-1,3-benzothiazol-2-yl)amino]naphthalene-1,4-dione and 2-[(5-methyl-1,3-benzothiazol-2-yl)amino]naphthalene-1,4-dione, along with their Pd(II), Ni(II), and Co(II) complexes, were effective in vitro against clinically isolated bacteria strains, including Klebsiella oxytoca, P. aeruginosa, E. coli, Bacillus cereus, and S. aureus, with Ni(II) complexes showing the best antibacterial results .
  • 2-hydroxy-3-phenylsulfanylmethyl-[1,4]-naphthoquinones exhibited antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa, with some molecules improving the inhibition of biofilm formation by more than 60% compared to ciprofloxacin .

Anticancer Applications

  • Synthetic 5-hydroxy-1,4-naphthoquinone derivatives were tested against colon adenocarcinoma, breast ductal carcinoma, and chronic myelogenous leukemia cell lines, showing moderate-to-excellent activity and potential as novel anticancer agents .
  • A series of N(H)-, S-, and S, S-substituted-1,4-naphthoquinones inhibited human cervical cancer (HeLa) cell growth, with 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione being the most active compound .
  • 2-chloro-3-ethyl-5,6,7-trimethoxy-1,4-naphthoquinone was found to be the most potent against HL60 leukemia cells .
  • A novel synthetic naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone, exhibited cytotoxic effects on gastric cancer cells and induced cell apoptosis via ROS-mediated regulation of the mitogen-activated protein kinase (MAPK), protein kinase B (Akt), and signal transducer and activator of transcription 3 (STAT3) signaling pathways .
  • New sulfanyl-phenylamino-1,4-naphthoquinone derivatives showed cytotoxic activity against A549, HeLa, and MCF-7 human cancer cell lines, inducing apoptosis and cell cycle arrest at the G1 phase in MCF-7 cells via up-regulation of caspase-3 and caspase-7 protein and gene expression levels .
  • The 1,4-naphthoquinones and quinoline-5,8-diones effectively inhibited the growth of pancreatic cancer cells via induction of oxidative stress or caspase 3/7 activity and demonstrated antitumor activity in vivo; their combination with oxidative stress inducers caused cell death in various carcinoma cell lines and human melanoma cells .

Other Applications

  • 1,4-Naphthoquinones, when radiolabeled with iodine-131, can visualize necrotic myocardium, with [131I]-naphthazarin showing the highest necrotic-to-viable ratio due to its direct binding with exposed DNA in necrotic tissues .
  • Certain 1,4-naphthoquinone derivatives have antiamyloidogenic properties and can penetrate the blood-brain barrier, bind to β-amyloid aggregates, and enhance fluorescence upon interaction, suggesting their potential as β-amyloid imaging agents for early-stage Alzheimer’s .

Mechanism of Action

The mechanism of action of 2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione involves its interaction with various molecular targets. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, making it a potential anticancer agent. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione with structurally related naphthoquinone derivatives is provided below, focusing on substituent effects, synthesis efficiency, and biological activity.

Structural and Functional Group Comparisons

Compound Name Substituent(s) Key Features
2-Methoxynaphthalene-1,4-dione Methoxy at C2 Simplest derivative; lacks steric bulk, enabling planar crystal packing.
2-(Prop-2-yn-1-ylamino) derivative Propargylamine at C2 Amino group enhances nucleophilicity; used in chemosensors for metal ions.
Atovaquone Cyclohexyl group at C2 Bulky hydrophobic substituent; potent antiparasitic (IC50 < 1 nM).
2-Hydroxy-3-((octylamino)phenyl)methyl Octylamino and hydroxyphenyl at C2/C3 Long alkyl chain increases lipophilicity (LogP ~4.5); active against HepG2 (IC50 = 1.64 µM).
Title Compound Hydroxy(2-methoxyphenyl)methyl at C2 Polar hydroxyl and methoxy groups enhance hydrogen bonding; moderate LogP (~3.1 estimated).

Key Observations and Insights

Substituent Effects: Hydrophobic Groups (e.g., cyclohexyl in atovaquone) enhance membrane permeability and antiparasitic activity . Polar Groups (e.g., hydroxyl/methoxy in the title compound) improve solubility and hydrogen-bonding capacity, which may influence crystallinity and stability . Amino/Thio Groups (e.g., in chemosensors ) enable metal coordination, expanding applications in diagnostics.

Synthetic Efficiency: Thio derivatives exhibit higher yields (up to 85%) compared to amino derivatives (20–69%), likely due to better nucleophilic reactivity of thiols . The title compound’s synthesis route (one-step) is simpler but lacks yield optimization data .

Biological Activity Gaps: While the title compound’s structural analogs show antiparasitic and anticancer activity, its specific bioactivity remains uncharacterized.

Biological Activity

2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione, also known by its CAS number 6629-23-8, is a derivative of naphthoquinone characterized by a unique structure that includes a naphthalene moiety and a hydroxymethyl group attached to a methoxy-substituted phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

  • Molecular Formula : C_16H_14O_3
  • Molecular Weight : 294.301 g/mol
  • Density : 1.331 g/cm³
  • Boiling Point : 522.3ºC at 760 mmHg

The presence of hydroxyl and carbonyl functional groups in its structure suggests possible reactivity and interactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Properties

Research indicates that compounds with naphthoquinone structures exhibit significant antimicrobial activities. Specifically, 2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione has shown potential against various microbial strains:

  • Antibacterial Activity : Studies have demonstrated that naphthoquinones can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
  • Antifungal Activity : Similar to its antibacterial properties, this compound has been noted for antifungal effects against strains such as Candida albicans and Fusarium oxysporum. The Minimum Inhibitory Concentration (MIC) values for various naphthoquinones typically range from low micromolar concentrations, indicating strong bioactivity .

Cytotoxic Effects

In vitro studies have suggested that 2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione may possess cytotoxic properties against cancer cell lines. For instance, derivatives of naphthoquinones have been tested against colon adenocarcinoma and breast ductal carcinoma cells, showcasing moderate to excellent activity in inhibiting cell proliferation .

The biological activity of naphthoquinones is often attributed to their ability to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells or cancer cells. This oxidative stress can result in cellular damage and apoptosis. Additionally, the interaction with cellular macromolecules can disrupt essential functions, further contributing to the compound's efficacy as an antimicrobial and anticancer agent .

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial effects of various naphthoquinone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications on the phenyl ring significantly enhanced antibacterial activity, with some derivatives showing MIC values as low as 0.0048 mg/mL .
  • Cytotoxicity Assessment : In another study focused on cancer cell lines, derivatives similar to 2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione were tested for their ability to induce apoptosis in colon cancer cells. The results suggested a dose-dependent increase in cytotoxicity, highlighting the potential of these compounds in cancer therapy .

Comparative Analysis

The following table summarizes key features of related compounds compared to 2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione:

Compound NameCAS NumberKey Features
2-[Hydroxy(3-methoxyphenyl)methyl]naphthalene-1,4-dione245918Different methoxy substitution enhancing reactivity
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione245768Additional hydroxyl group improving biological activity
Plumbagin (5-hydroxy-2-methyl-naphthalene-1,4-dione)VariousNotable for strong anticancer properties

Q & A

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

  • Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹³C-NMR spectra of similar compounds (e.g., 2-(3-azidopropoxy)naphthalene-1,4-dione) reveal characteristic carbonyl (C=O) peaks at ~180–190 ppm, while substituents like methoxy groups appear at ~55 ppm . X-ray crystallography (using SHELX programs) is used for absolute configuration determination .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

  • Answer: Anticancer activity is typically assessed via cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). Preclinical evidence for analogous Mannich bases (e.g., 2-(hydroxyphenyl)methyl derivatives) shows IC₅₀ values in the micromolar range, with mechanisms involving redox cycling and ROS generation .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the compound’s biological activity?

  • Answer: Structure-activity relationship (SAR) studies reveal that alkyl chain length and electron-donating/withdrawing groups modulate potency. For example:
  • Increased alkyl chain length (e.g., dodecyl vs. hexyl) in Mannich bases enhances lipophilicity and membrane penetration, improving antitumor activity .
  • Methoxy vs. hydroxy substituents alter redox potential, affecting ROS generation and selectivity .
    Tabulated data from SAR studies (e.g., IC₅₀ comparisons) are critical for optimization .

Q. What experimental models are suitable for investigating its neuroprotective or anticancer mechanisms in vivo?

  • Answer:
  • Neuroprotection: Rodent models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) assess anticonvulsant activity. Vitamin K analogs (e.g., 2-(isopentylamino)naphthalene-1,4-dione) show ED₅₀ values of ~100–350 mg/kg in mice .
  • Anticancer: Xenograft models (e.g., human tumor implants in mice) evaluate tumor growth inhibition. Histopathology and biomarker analysis (e.g., caspase-3 for apoptosis) validate mechanisms .

Q. How can computational methods predict toxicity and metabolic pathways for this compound?

  • Answer:
  • Toxicity Prediction: Tools like ProTox-II or ADMETlab estimate hepatotoxicity, mutagenicity, and LD₅₀. For naphthalene derivatives, cytochrome P450-mediated oxidation (e.g., CYP2E1) is a key metabolic pathway .
  • Metabolic Profiling: LC-MS/MS identifies phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) in microsomal assays .

Q. What methodologies address contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

  • Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:
  • Standardized protocols (e.g., NIH/NCATS guidelines for dose-response curves).
  • Orthogonal assays (e.g., ATP-based viability + apoptosis markers) to confirm activity .
  • Meta-analysis of published data using tools like RevMan to assess heterogeneity .

Methodological Guidelines

  • For Crystallography: Use SHELXL for refinement (high-resolution data) and SHELXD for phase solution in twinned crystals .
  • For Toxicology: Follow ATSDR’s systematic review framework (Steps 4–8) to evaluate evidence quality, including risk-of-bias assessment (e.g., SYRCLE for animal studies) .
  • For SAR Studies: Prioritize substituents at C-2 and C-3 positions for maximal bioactivity, as shown in naphthoquinone derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.